molecular formula C13H16O5 B13957083 2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde CAS No. 63861-11-0

2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde

Cat. No.: B13957083
CAS No.: 63861-11-0
M. Wt: 252.26 g/mol
InChI Key: NGJANBBWZSMYRM-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor.

    Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.

    Formylation: Introduction of the formyl group at the 5 position.

    Alkylation: Addition of the 1-oxo-3-methylbutyl group at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins.

    Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzaldehyde: Lacks the 1-oxo-3-methylbutyl group.

    3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde: Lacks the hydroxyl groups.

Uniqueness

2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is unique due to the combination of hydroxyl groups and the 1-oxo-3-methylbutyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63861-11-0

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde

InChI

InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3

InChI Key

NGJANBBWZSMYRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O

Origin of Product

United States

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